molecular formula C8H17O3P B15184379 2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide CAS No. 118792-99-7

2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide

Cat. No.: B15184379
CAS No.: 118792-99-7
M. Wt: 192.19 g/mol
InChI Key: JSTJZACKEUFAJS-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a dioxaphosphepane ring, which includes both oxygen and phosphorus atoms, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of appropriate phosphoranes with alcohols or diols under controlled conditions. One common method includes the reaction of a phosphorane with 2-methylpropanol in the presence of a catalyst to form the desired dioxaphosphepane ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dioxaphosphepane ring is opened and substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted dioxaphosphepanes, depending on the reagents and conditions used.

Scientific Research Applications

2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of various phosphorus-containing compounds and materials.

Mechanism of Action

The mechanism by which 2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxaphosphepane ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropyl-1,3,2-dioxaphospholane 2-oxide
  • 2-Isopropyl-1,3,2-dioxaphosphepane 2-oxide

Uniqueness

2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific substitution pattern and the presence of the dioxaphosphepane ring This structural uniqueness imparts distinct chemical and physical properties, making it different from other similar compounds

Properties

CAS No.

118792-99-7

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

IUPAC Name

2-(2-methylpropyl)-1,3,2λ5-dioxaphosphepane 2-oxide

InChI

InChI=1S/C8H17O3P/c1-8(2)7-12(9)10-5-3-4-6-11-12/h8H,3-7H2,1-2H3

InChI Key

JSTJZACKEUFAJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CP1(=O)OCCCCO1

Origin of Product

United States

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